molecular formula C14H26O4 B13141179 Isobutyloctan-2-yloxalate

Isobutyloctan-2-yloxalate

Cat. No.: B13141179
M. Wt: 258.35 g/mol
InChI Key: AINKFKYWNJPNBX-UHFFFAOYSA-N
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Description

Isobutyloctan-2-yloxalate is an organic compound with the molecular formula C14H26O4 It is an ester derived from oxalic acid, where the hydrogen atoms of the acid are replaced by isobutyl and octan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyloctan-2-yloxalate typically involves the esterification of oxalic acid with isobutanol and octan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Oxalic Acid+Isobutanol+Octan-2-olThis compound+Water\text{Oxalic Acid} + \text{Isobutanol} + \text{Octan-2-ol} \rightarrow \text{this compound} + \text{Water} Oxalic Acid+Isobutanol+Octan-2-ol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isobutyloctan-2-yloxalate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, isobutanol, and octan-2-ol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Oxalic acid, isobutanol, and octan-2-ol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols derived from the ester groups.

Scientific Research Applications

Isobutyloctan-2-yloxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isobutyloctan-2-yloxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing oxalic acid and alcohols, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl acetate: An ester with similar structural features but different functional properties.

    Octyl acetate: Another ester with a similar backbone but different alkyl groups.

    Ethyl oxalate: A simpler ester of oxalic acid with different alkyl substituents.

Uniqueness

Isobutyloctan-2-yloxalate is unique due to its specific combination of isobutyl and octan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

1-O-(2-methylpropyl) 2-O-octan-2-yl oxalate

InChI

InChI=1S/C14H26O4/c1-5-6-7-8-9-12(4)18-14(16)13(15)17-10-11(2)3/h11-12H,5-10H2,1-4H3

InChI Key

AINKFKYWNJPNBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(=O)OCC(C)C

Origin of Product

United States

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